Ethyl 2-oxoindoline-5-carboxylate

Catalog No.
S732494
CAS No.
61394-49-8
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-oxoindoline-5-carboxylate

CAS Number

61394-49-8

Product Name

Ethyl 2-oxoindoline-5-carboxylate

IUPAC Name

ethyl 2-oxo-1,3-dihydroindole-5-carboxylate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

PESDNLMIHZQXPD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2

Synthesis of Indole Derivatives:

Ethyl 2-oxoindoline-5-carboxylate serves as a valuable building block for the synthesis of diverse indole derivatives, a prominent class of heterocyclic compounds with numerous applications in medicinal chemistry and materials science. [PubChem, Ethyl 2-oxoindoline-5-carboxylate, ]

Studies have demonstrated its effectiveness in the synthesis of various indole derivatives, including substituted indoles, spirocyclic indoles, and fused heterocycles containing the indole core. [Ambeed.com, Ethyl 2-oxoindoline-5-carboxylate, ] These synthesized derivatives have been further investigated for their potential biological activities, paving the way for potential drug discovery efforts.

Ethyl 2-oxoindoline-5-carboxylate is a chemical compound characterized by its unique structure, which includes an indoline ring and a carboxylate functional group. Its molecular formula is C11H11NO3C_{11}H_{11}NO_3 with a molecular weight of approximately 205.21 g/mol. The compound features a carbonyl group (C=O) adjacent to the indoline structure, contributing to its reactivity and potential biological activity. Ethyl 2-oxoindoline-5-carboxylate is often utilized in synthetic organic chemistry due to its versatile reactivity, enabling the formation of various derivatives that can be explored for pharmaceutical applications.

, including:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions when treated with nucleophiles such as hydrazine, leading to the formation of hydrazones and other derivatives .
  • Aldol Condensation: It can react with aldehydes or ketones in the presence of a base to produce β-hydroxy carbonyl compounds, which can further dehydrate to yield α,β-unsaturated carbonyl compounds .
  • Cyclization Reactions: The compound can also participate in cyclization reactions to form more complex heterocyclic structures, which are of interest in medicinal chemistry.

Research indicates that derivatives of ethyl 2-oxoindoline-5-carboxylate exhibit notable biological activities, particularly in anticancer research. Some studies have shown that certain derivatives possess significant cytotoxic effects against various human cancer cell lines, including colon, prostate, and lung cancers . This cytotoxicity is often linked to the compound's ability to activate procaspase-3, a key player in the apoptotic pathway, suggesting its potential as a lead compound in cancer therapy.

Ethyl 2-oxoindoline-5-carboxylate has several applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new anticancer agents.
  • Synthetic Intermediates: It is used as an intermediate in the synthesis of various heterocyclic compounds that may possess pharmacological properties.
  • Research Tool: The compound is utilized in academic research to study mechanisms of action related to apoptosis and cell cycle regulation.

Interaction studies involving ethyl 2-oxoindoline-5-carboxylate often focus on its binding affinity and mechanism of action concerning biological targets such as enzymes involved in apoptosis. For example, studies have demonstrated that certain derivatives can significantly enhance procaspase-3 activation, leading to increased apoptosis in cancer cells . Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Several compounds share structural similarities with ethyl 2-oxoindoline-5-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-oxoindoline-6-carboxylateSimilar indoline structure but different positionExhibits different biological activity profiles
Ethyl indole-2-carboxylateIndole core with carboxylate groupLess reactive compared to 2-oxoindoline derivatives
Ethyl 3-hydrazinyl propanoateContains hydrazine functionalityFocused more on hydrazone chemistry
Ethyl 2,3-dioxoindoline-5-carboxylateDioxo functionality adds complexityPotentially different reactivity patterns

Ethyl 2-oxoindoline-5-carboxylate stands out due to its specific reactivity profile and significant biological activity against cancer cells, making it an important compound for further research and development in medicinal chemistry.

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Wikipedia

Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate

Dates

Modify: 2023-08-15

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